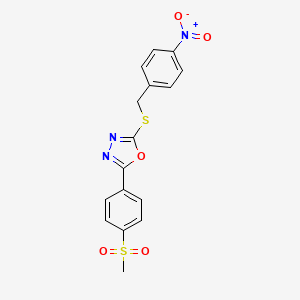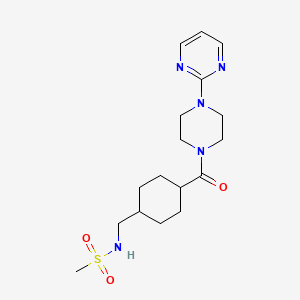![molecular formula C18H14F3NO2 B2778032 N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide CAS No. 338420-01-2](/img/structure/B2778032.png)
N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide, also known as GSK461364A, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of chromenone derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Research has demonstrated the synthesis of chromene derivatives, highlighting their significance in chemical synthesis. For instance, chromenes have been synthesized via a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, showcasing the compound's utility in forming structurally complex molecules (Nizami & Hua, 2018). Another study outlined a one-pot, three-component synthesis approach to produce novel chromene derivatives, underscoring their potential in medicinal chemistry and materials science due to their efficient and environmentally friendly synthesis methods (Pouramiri et al., 2017).
Supramolecular Chemistry
Chromene derivatives also play a role in supramolecular chemistry. A study on benzene-1,3,5-tricarboxamides, closely related to chromene carboxamides, highlighted their use as building blocks for supramolecular assembly, pointing towards their application in nanotechnology and polymer processing due to the strong intermolecular hydrogen bonding capabilities of these compounds (Cantekin et al., 2012).
Heterogeneous Catalysis
Another intriguing application is found in the use of chromene derivatives for heterogeneous catalysis. A specific example includes the development of amide functionalized covalent organic frameworks (COFs) based on benzene-1,3,5-tricarboxamide (BTA) derivatives. These COFs were applied as efficient catalysts for Knoevenagel condensation, illustrating the compound's role in facilitating chemical transformations (Li et al., 2019).
Antimicrobial and Antioxidant Activities
Research into chromene carboxamides has also explored their biological activities. Studies have shown that certain derivatives exhibit antimicrobial and antioxidant activities. For example, chromene-3-carboxamide derivatives synthesized under solvent-free conditions demonstrated significant antibacterial and antioxidant properties (Chitreddy & Shanmugam, 2017). This suggests their potential application in developing new antimicrobial agents and antioxidants.
Eigenschaften
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c19-18(20,21)15-6-3-4-12(8-15)10-22-17(23)14-9-13-5-1-2-7-16(13)24-11-14/h1-9H,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMPAXCPEJBYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


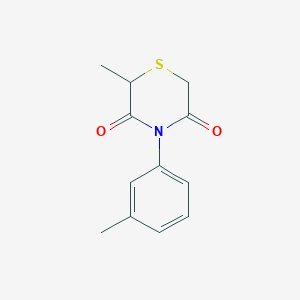
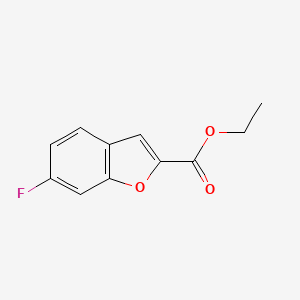
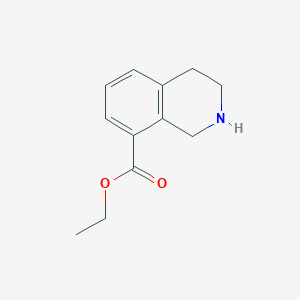


![1,3-Benzodioxol-5-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2777958.png)
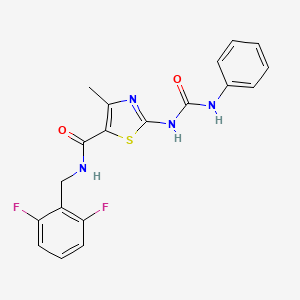
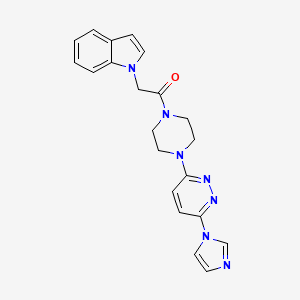
![3-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2777964.png)
![N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2777965.png)
